Amine Class and Hydrogen-Bonding Capacity: Secondary vs. Primary Amine Comparison
[1-(5-Methylfuran-2-YL)ethyl](2-methylpropyl)amine is a secondary amine, possessing one hydrogen bond donor (N-H) compared to two in primary amines like 1-(5-methylfuran-2-yl)ethanamine [1]. This difference in hydrogen-bonding capacity alters molecular recognition, as secondary amines can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, which is critical for target binding . The reduced polarity and altered LogD profile of secondary amines compared to primary amines can enhance passive membrane permeability while maintaining sufficient solubility for in vitro assays [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | 1-(5-methylfuran-2-yl)ethanamine: 2 H-bond donors (primary amine) |
| Quantified Difference | 1 donor (target) vs. 2 donors (primary amine comparator) |
| Conditions | Structural analysis based on chemical formula and amine classification |
Why This Matters
The reduced hydrogen-bond donor count can improve blood-brain barrier penetration potential and reduce promiscuous binding to polar off-targets, making secondary amines preferred for CNS-targeted programs.
- [1] Chemsrc. 64270-99-1: 1-(5-methylfuran-2-yl)ethanamine. Updated 2024-01-10. View Source
- [2] Chembase. 1-(5-methylfuran-2-yl)ethan-1-amine: Calculated Properties (LogD at pH 5.5 = -1.86; LogD at pH 7.4 = -0.22). View Source
